molecular formula C12H22Cl3N3O B7943409 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride

Cat. No.: B7943409
M. Wt: 330.7 g/mol
InChI Key: HYGLRWMDMJJHMV-UHFFFAOYSA-N
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Description

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride is a chemical compound with the molecular formula C12H19N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group attached to a piperazine ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride typically involves the reaction of 4-aminophenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The aminophenyl group can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride involves its interaction with specific molecular targets. The aminophenyl group can bind to receptors or enzymes, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity. The ethanol moiety may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Methylphenyl)piperazin-1-yl)ethanol
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol
  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol trihydrochloride is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-[4-(4-aminophenyl)piperazin-1-yl]ethanol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.3ClH/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16;;;/h1-4,16H,5-10,13H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGLRWMDMJJHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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